N1-(3-(1H-imidazol-1-yl)propyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(3-imidazol-1-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c20-14(17-4-1-6-19-7-5-16-9-19)15(21)18-11-2-3-12-13(8-11)23-10-22-12/h2-3,5,7-9H,1,4,6,10H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQDCDZVEYGWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-yl)-N-(3-imidazol-1-ylpropyl)oxamide typically involves the following steps:
Formation of the Benzodioxole Intermediate: This can be achieved by reacting catechol with methylene chloride in the presence of a base.
Formation of the Imidazole Intermediate: This involves the reaction of glyoxal with ammonia and formaldehyde.
Coupling Reaction: The benzodioxole and imidazole intermediates are then coupled using an oxalyl chloride reagent to form the oxamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the imidazole ring or the oxamide group.
Substitution: Various substitution reactions can occur, especially on the aromatic ring of the benzodioxole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzodioxole ring might contribute to binding affinity or specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of oxalamide derivatives, which exhibit diverse pharmacological and physicochemical properties depending on substituents. Key comparisons include:
Table 1: Structural and Metabolic Comparison of Selected Oxalamides
Key Insights:
- Metabolic Stability: Both No. 1767 and No. 1768 exhibit resistance to amide hydrolysis in rat hepatocytes, suggesting that the oxalamide backbone is inherently stable under biological conditions . This implies that the target compound may share similar metabolic resilience, though empirical validation is required.
- This could enhance target binding affinity in enzyme inhibition or receptor interactions .
- Benzodioxole Group: Shared with No. 1767, this moiety may improve lipophilicity and resistance to oxidative metabolism, a feature critical for blood-brain barrier penetration or prolonged half-life.
Hydrogen-Bonding and Crystallographic Behavior
Hydrogen-bonding patterns, critical for crystal packing and solubility, differ markedly among oxalamides:
- The imidazole group in the target compound can act as both donor (N–H) and acceptor (lone pairs), enabling diverse supramolecular architectures compared to alkyl or pyridine substituents .
- Tools like Mercury CSD and SHELX are routinely employed to analyze such structural variations, though crystallographic data for the target compound remain unpublished .
Biological Activity
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and relevant research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₈N₄O₄
- Molecular Weight : 330.34 g/mol
- CAS Number : 941962-74-9
The compound features an imidazole moiety linked to a benzo[d][1,3]dioxole structure through a propyl chain, which may contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-aminobenzoate with a sodium metabisulfite adduct of piperonal in dimethylformamide under reflux conditions. This process leads to the formation of the desired oxalamide product through nucleophilic substitution and amide bond formation.
Antimicrobial Activity
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) |
|---|---|
| 5a | 15 |
| 5b | 11 |
| 5c | 20 |
| Streptomycin | 28 |
The above table summarizes the antimicrobial efficacy of selected compounds compared to the standard antibiotic Streptomycin .
Anti-Candida Activity
This compound has also been evaluated for its anti-Candida activity. In vitro studies have shown that certain derivatives exhibit better profiles than fluconazole, a common antifungal medication. The minimum inhibitory concentration (MIC) values suggest promising antifungal potential .
Table 2: Anti-Candida Activity
| Compound | MIC (µmol/mL) |
|---|---|
| 5a | 0.3919 |
| 5b | 0.0805 |
| Fluconazole | >1.6325 |
These results indicate that specific modifications to the compound can enhance its antifungal properties .
Modulation of Protein Kinase Activity
Preliminary studies suggest that this compound may act as a modulator of protein kinase activity, influencing cellular processes such as proliferation and apoptosis. This characteristic positions it as a candidate for further pharmacological investigation .
Study on Antitumor Activity
A recent study explored the antitumor potential of imidazole-containing compounds, including this compound. The research focused on its ability to inhibit tumor cell growth in vitro and in vivo models. Results demonstrated significant cytotoxic effects on cancer cell lines, suggesting that this compound could be developed into an antitumor agent .
Interaction Studies
Understanding the pharmacodynamics of this compound involves interaction studies with various receptors and enzymes. Techniques such as surface plasmon resonance have been employed to quantify these interactions, providing insights into the compound's mechanism of action .
Q & A
Basic: What are the optimized synthetic routes for N1-(3-(1H-imidazol-1-yl)propyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide, and how do reaction conditions impact yield?
The synthesis involves multi-step reactions, typically starting with coupling of the benzo[d][1,3]dioxol-5-amine derivative with oxalyl chloride, followed by introduction of the 3-(1H-imidazol-1-yl)propyl group. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C to minimize side reactions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency.
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) achieves >95% purity.
Critical parameters include molar ratios (1:1.2 for amine:oxalyl chloride), temperature control (±2°C), and inert atmosphere (N₂/Ar) to prevent oxidation .
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., imidazole proton singlet at δ 7.5–8.0 ppm, benzodioxole protons as two doublets).
- HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C₁₈H₁₉N₃O₄: 342.1453) validates molecular integrity.
- HPLC-PDA : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98%) and detect trace impurities .
Advanced: How can researchers design assays to evaluate its antiviral or anticancer mechanisms?
- Antiviral : Use plaque reduction assays (e.g., against influenza A/H1N1) with EC₅₀ determination. Include controls for cytotoxicity (MTT assay on Vero cells).
- Anticancer : Screen in NCI-60 cell panels, focusing on apoptosis markers (caspase-3/7 activation) and cell cycle arrest (flow cytometry for G₀/G₁ phase accumulation).
- Target identification : SPR or ITC assays quantify binding affinity to viral neuraminidase or cancer-related kinases (e.g., EGFR, AKT) .
Advanced: What structural modifications enhance its bioactivity, and how are SAR studies conducted?
- Imidazole substitution : Replace 1H-imidazole with 4-methylimidazole to improve metabolic stability (logP reduction from 2.8 to 2.2).
- Benzodioxole analogs : Introduce electron-withdrawing groups (e.g., -NO₂ at C5) to enhance π-stacking with DNA topoisomerase II.
- SAR workflow : Synthesize 10–15 analogs, test in parallel bioassays, and correlate substituent effects with IC₅₀ values using QSAR models .
Advanced: What computational tools predict its binding modes to therapeutic targets?
- Molecular docking : AutoDock Vina or Glide simulates binding to viral proteases (e.g., SARS-CoV-2 Mpro, PDB: 6LU7). Key interactions: H-bonds with His41/Cys145 and π-π stacking with benzodioxole.
- MD simulations : GROMACS analyzes stability of ligand-protein complexes over 100 ns trajectories (RMSD <2.0 Å indicates stable binding).
- DFT calculations : Gaussian09 optimizes geometry and calculates electrostatic potential surfaces to predict reactive sites .
Advanced: How do pH and solvent systems influence its stability in preclinical formulations?
- pH stability : Degradation studies (25°C, 14 days) show >90% stability at pH 4–7 (acetate buffer), but <50% at pH 9 (hydrolysis of oxalamide bond).
- Solvent selection : DMSO stock solutions (10 mM) remain stable for 1 month at -20°C; avoid aqueous buffers with high Cl⁻ (promotes precipitation).
- Lyophilization : Trehalose (5% w/v) as cryoprotectant retains activity after freeze-drying .
Advanced: What strategies resolve contradictions in reported bioactivity data across studies?
- Source variation : Compare batches using LC-MS to confirm identical stereochemistry (chiral HPLC, Chiralpak AD-H column).
- Assay conditions : Standardize protocols (e.g., 10% FBS in DMEM for cell-based assays vs. serum-free media).
- Meta-analysis : Pool data from 3+ independent studies; apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) .
Advanced: How are novel analogs synthesized to improve pharmacokinetic properties?
- Prodrug approach : Esterify the oxalamide group (e.g., pivaloyloxymethyl) to enhance oral bioavailability (test in Caco-2 permeability assays).
- PEGylation : Attach polyethylene glycol (MW: 2 kDa) to the imidazole nitrogen to prolong half-life (t₁/₂ increase from 2h to 8h in rat plasma).
- Metabolic profiling : Use liver microsomes (human/rat) to identify major CYP450 isoforms involved in clearance .
Advanced: What in silico and in vitro methods address off-target toxicity risks?
- Off-target prediction : SwissTargetPrediction identifies potential kinase or GPCR interactions.
- hERG assay : Patch-clamp electrophysiology evaluates cardiac toxicity (IC₅₀ >10 μM acceptable).
- Ames test : Use TA98 and TA100 strains to assess mutagenicity (≥90% viability at 1 mM indicates low risk) .
Advanced: How can researchers validate its mechanism of action in complex biological systems?
- CRISPR-Cas9 knockouts : Delete putative targets (e.g., AKT1) in HeLa cells; assess rescue of apoptosis upon treatment.
- Transcriptomics : RNA-seq (Illumina NovaSeq) identifies differentially expressed genes (e.g., Bcl-2 downregulation, Bax upregulation).
- In vivo models : Test in xenograft mice (e.g., MDA-MB-231 tumors) with PET imaging (¹⁸F-FDG uptake reduction ≥30% indicates efficacy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
